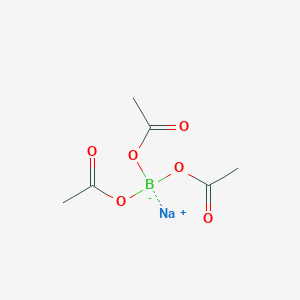

Sodium triacetoxyborohydride

描述

属性

InChI |

InChI=1S/C6H9BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGHKNBCHLWKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074368 | |

| Record name | Sodium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Sodium triacetoxyborohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17675 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56553-60-7 | |

| Record name | Sodium triacetoxyborohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056553607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tris(acetato-.kappa.O)hydro-, sodium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borate(1-), tris(acetato-.kappa.O)hydro-, sodium, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borate(1-), tris(acetato-κO)hydro-, sodium (1:1), (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TRIACETOXYBOROHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VU0JE4YSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Sodium Triacetoxyborohydride Reduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃, commonly known as STAB, is a mild and selective reducing agent with broad utility in organic synthesis, particularly in the reductive amination of aldehydes and ketones.[1][2] Its popularity in pharmaceutical and fine chemical industries stems from its high chemoselectivity, operational simplicity in one-pot procedures, and a favorable safety profile compared to reagents like sodium cyanoborohydride.[3][4] This document provides a comprehensive overview of the core mechanism of STAB reduction, focusing on its application in reductive amination. It includes a detailed examination of the reaction pathway, kinetic and thermodynamic insights from computational studies, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Reductive Amination

The reductive amination of aldehydes and ketones is a cornerstone transformation for C-N bond formation, yielding primary, secondary, and tertiary amines.[5][6] The overall process involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is subsequently reduced by a hydride source.[3][4] STAB is an ideal reagent for this transformation because the rate of reduction of the protonated imine (iminium ion) intermediate is significantly faster than the reduction of the starting aldehyde or ketone.[1] This selectivity allows the entire sequence to be performed efficiently in a single reaction vessel.[3][4]

The reaction mechanism can be broken down into two primary stages:

Stage 1: Imine/Iminium Ion Formation The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate.[6] Under mildly acidic conditions, often facilitated by the addition of acetic acid, this intermediate undergoes dehydration to form an imine (for primary amines) or an enamine (for secondary amines).[2][3] The imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species that is reduced by STAB.[6] Acetic acid not only catalyzes imine formation but also ensures the presence of the highly reactive iminium ion.[1][3]

Stage 2: Hydride Transfer Sodium triacetoxyborohydride is a less reactive hydride donor than sodium borohydride (B1222165). The electron-withdrawing and sterically bulky acetoxy groups stabilize the B-H bond, moderating its reactivity.[1][6] This attenuated reactivity is crucial for the selectivity of the process. STAB selectively delivers a hydride ion to the electrophilic carbon of the iminium ion.

Computational studies using Density Functional Theory (DFT) have elucidated the transition state of the hydride transfer.[3] The key findings from these studies are:

-

The activation energy for the reduction of the iminium ion is significantly lower than that for the direct reduction of the corresponding aldehyde or ketone.[3]

-

The Lewis-acidic sodium ion plays a crucial role in organizing the reactants in the transition state, coordinating with the oxygen atoms of the acetoxy groups and the carbonyl (or imine nitrogen).[3]

-

For iminium ion reduction, the transition state is "late," meaning the new C-H and N-H bonds are more fully formed compared to the transition state for carbonyl reduction.[3]

-

Greater electrostatic attraction between the sodium ion and the already deprotonated acetate (B1210297) (from the catalytic acetic acid) further stabilizes the iminium reduction transition state.[3]

This concerted, organized transition state explains the high efficiency and selectivity of the reduction.

Logical Workflow of STAB Reductive Amination

Caption: High-level workflow for one-pot reductive amination using STAB.

Detailed Hydride Transfer Mechanism

Caption: The hydride transfer from STAB to the iminium ion, organized by Na⁺.

Data Presentation: Reaction Yields

The following table summarizes representative yields for the reductive amination of various aldehydes and ketones with different amines using this compound, as reported by Abdel-Magid, A. F., et al. (1996).[2]

| Carbonyl Compound | Amine | Solvent | Time (h) | Yield (%) |

| Cyclohexanone | Benzylamine | DCE | 1 | 90 |

| Cyclohexanone | Morpholine | DCE | 0.75 | 96 |

| 4-tert-Butylcyclohexanone | Pyrrolidine | THF | 2 | 84 |

| Heptanal | Dibenzylamine | DCE | 2 | 94 |

| Benzaldehyde | Aniline | DCE | 24 | 86 |

| Benzaldehyde | N-Methylbenzylamine | DCE | 24 | 95 |

| Phenylacetone | Cyclopropylamine | DCE | 21 | 82 |

| Acetophenone | Piperidine | DCE + AcOH | 24 | 78 |

Data extracted from J. Org. Chem. 1996, 61, 3849-3862.[1][2] Reactions were typically run at room temperature. DCE refers to 1,2-dichloroethane.

Experimental Protocols

The following are generalized experimental protocols for direct and indirect reductive amination using STAB, based on established literature.[2]

Protocol 1: Direct Reductive Amination of a Ketone with a Secondary Amine

Reference: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996 , 61, 3849-3862.[2]

Materials:

-

Ketone (e.g., Cyclohexanone, 1.0 equiv)

-

Amine (e.g., Morpholine, 1.0 equiv)

-

This compound (STAB, 1.5 equiv)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

To a stirred solution of the ketone (1.0 equiv) and amine (1.0 equiv) in DCE (approx. 5 mL per mmol of ketone), add this compound (1.5 equiv) portion-wise over 5 minutes at room temperature. Note: For less reactive ketones, 1.1 equivalents of acetic acid may be added to the initial mixture to catalyze iminium formation.[2]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 1-24 hours.[2]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Stir the resulting mixture vigorously for 1 hour.

-

Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) two times.

-

Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product as necessary, typically by column chromatography or distillation.

Protocol 2: Stepwise (Indirect) Reductive Amination

This procedure is useful in cases where dialkylation of a primary amine is a significant side reaction.[2]

Step A: Imine Formation

-

Dissolve the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in methanol (B129727) (MeOH).

-

Stir the solution at room temperature for 1-3 hours to allow for complete imine formation.[2]

Step B: Reduction

-

Cool the methanolic solution of the imine to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature below 10 °C. Note: In this stepwise method, the less selective but often more convenient NaBH₄ can be used as the starting carbonyl is no longer present.[2][7]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding water, followed by workup as described in Protocol 1.

References

- 1. This compound [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with this compound. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. sciencemadness.org [sciencemadness.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Triacetoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium triacetoxyborohydride (B8407120), commonly abbreviated as STAB, is a highly selective and mild reducing agent with the chemical formula Na(CH₃COO)₃BH.[1][2] It has gained widespread application in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its prominence stems from its exceptional utility in the reductive amination of aldehydes and ketones, a critical transformation for the formation of carbon-nitrogen bonds in a vast array of complex molecules.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium triacetoxyborohydride, complete with experimental protocols and mechanistic insights to support its effective and safe utilization in research and development.

Physical Properties

This compound is a white to off-white, odorless, crystalline powder.[4] It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2] Due to its sensitivity to moisture, proper handling and storage under inert and dry conditions are paramount to maintain its reactivity. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀BNaO₆ |

| Molecular Weight | 211.94 g/mol [1] |

| Appearance | White, crystalline powder[4] |

| Odor | Odorless |

| Melting Point | 116-120 °C (with decomposition)[1] |

| Density | 1.20 g/cm³[1] |

| Solubility | Soluble in many organic solvents including dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF).[5] It is slightly soluble in THF and insoluble in chloroform.[2] It reacts with water and protic solvents like methanol (B129727) and ethanol.[1][2][5] |

Chemical Properties

The chemical behavior of this compound is characterized by its mild reducing nature and high selectivity. The electron-withdrawing effect of the three acetoxy groups attenuates the hydridic character of the B-H bond, rendering it a less powerful reducing agent than sodium borohydride (B1222165) or sodium cyanoborohydride.[1][2][3] This moderation in reactivity is the cornerstone of its synthetic utility.

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Description |

| Reactivity | Mild and selective reducing agent. Primarily used for the reductive amination of aldehydes and ketones.[3] It is sensitive to moisture and protic solvents, undergoing hydrolysis to release hydrogen gas.[2][5] |

| Stability | Stable when stored under a dry, inert atmosphere.[5] Its potency can degrade over time upon exposure to air and moisture. |

| pKa | A specific pKa value for this compound is not typically reported in the literature. This is due to its reactivity in aqueous solutions, which makes standard pKa determination challenging. The pH of the reaction medium is, however, a critical parameter in its primary application of reductive amination. |

| Spectroscopic Data | ¹H NMR (in CDCl₃): A singlet is observed around δ 1.9 ppm, corresponding to the nine equivalent protons of the three acetate (B1210297) groups. The B-H proton signal is often broad and may not be readily observed. ¹³C NMR (in CDCl₃): A signal around δ 24 ppm is attributed to the methyl carbons of the acetate groups, and a signal around δ 175 ppm corresponds to the carbonyl carbons. ¹¹B NMR: Has been used for its characterization.[5] FTIR (KBr pellet): Characteristic peaks can be observed for the C=O stretching of the acetate groups and the B-H bond.[4] |

Reductive Amination: The Core Application

The most significant application of this compound is in the reductive amination of aldehydes and ketones. This reaction proceeds via the formation of an intermediate iminium ion, which is then rapidly reduced by STAB to the corresponding amine. The key to the success of this one-pot reaction is the faster rate of reduction of the iminium ion compared to the starting carbonyl compound.[3] The presence of a stoichiometric amount of acetic acid can be used to catalyze the formation of the imine and the subsequent iminium ion without adversely affecting the reducing agent.[3]

References

A Comprehensive Technical Guide to the Synthesis and Preparation of Sodium Triacetoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Sodium Triacetoxyborohydride (B8407120) (STAB), a widely utilized mild and selective reducing agent in organic synthesis. This document details experimental protocols, quantitative data, reaction mechanisms, and safety considerations to equip researchers and professionals in drug development with the necessary knowledge for the efficient and safe laboratory-scale production of this critical reagent.

Introduction

Sodium triacetoxyborohydride, with the chemical formula Na(CH₃COO)₃BH, is a highly valued reagent, particularly for its efficacy in reductive amination reactions.[1] Its commercial availability can be subject to cost and moisture sensitivity concerns, making in-house preparation a viable and economical alternative for many research and development laboratories.[2] The synthesis of STAB is primarily achieved through the controlled reaction of sodium borohydride (B1222165) with three equivalents of acetic acid.[1] This guide will explore the nuances of this synthesis, providing detailed protocols and critical data for its successful implementation.

Synthesis Protocols

The laboratory preparation of this compound involves the protonolysis of sodium borohydride with acetic acid.[1] This can be performed to either isolate the reagent as a solid for storage or generate it in situ for immediate use. The most prevalent method involves the reaction in an anhydrous aprotic solvent.

Synthesis in Anhydrous Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (B1671644) (DCE)

This protocol describes the preparation of STAB as a solid, which can be stored under inert conditions for future applications.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler to maintain a positive inert gas pressure throughout the procedure.[2]

-

Reagent Charging: The flask is charged with sodium borohydride (1.0 equivalent).

-

Solvent Addition: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added to the flask to create a suspension.[3]

-

Cooling: The stirred suspension is cooled to 0 °C using an ice-water bath.[2]

-

Acetic Acid Addition: Glacial acetic acid (3.0 equivalents) is added to the dropping funnel and then added dropwise to the cooled and stirred suspension over a period of 30-60 minutes. Caution: This reaction is exothermic and generates a significant volume of flammable hydrogen gas.[2] The internal temperature should be carefully monitored and maintained below 10 °C.[2]

-

Reaction Completion: Upon completion of the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. Stirring is continued for an additional 1-2 hours, or until the evolution of gas has ceased.[2]

-

Isolation: The resulting white precipitate of this compound is isolated by filtration under an inert atmosphere.[2]

-

Washing and Drying: The isolated solid is washed with fresh anhydrous solvent and subsequently dried under high vacuum to yield a fine white powder.[2]

Synthesis in Tetrahydrofuran (B95107) (THF)

An alternative procedure utilizes tetrahydrofuran as the solvent.

Experimental Protocol:

-

Apparatus Setup: A two-necked flask is fitted with a cold-water condenser (with a CaCl₂ drying tube) and an addition funnel. The flask is placed in an ice bath on a magnetic stirrer/hotplate.

-

Reagent Charging: 80 mL of dry THF and 3.02 g of sodium borohydride are added to the flask.

-

Acetic Acid Addition: 15.85 g of glacial acetic acid is added to the addition funnel and then added dropwise to the stirred THF suspension. The exothermic reaction is controlled by the rate of addition and the cooling bath.

-

Reaction Completion: After the addition is complete and hydrogen gas evolution ceases, the ice bath is removed. The flask is then gently heated to reflux for 15 minutes or until gas evolution stops completely.

In Situ Generation

For many applications, particularly reductive aminations, STAB can be generated in situ. This is achieved by adding the appropriate amount of acetic acid to a mixture of sodium borohydride, the carbonyl compound, and the amine in a suitable aprotic solvent.[4]

Quantitative Data

The reaction conditions, particularly temperature, can influence the composition and reactivity of the final product. Recent studies utilizing quantitative NMR (qNMR) have provided valuable insights into the distribution of borohydride species.[5]

| Synthesis Temperature (°C) | Sodium Monoacetoxyborohydride (SMAB) (%) | Sodium Diacetoxyborohydride (SDAB) (%) | This compound (STAB) (%) |

| 25 | 10 | 45 | 45 |

| 4 | 15 | 60 | 25 |

| -15 | 20 | 70 | 10 |

Table 1: Composition of borohydride species in the final product mixture at different synthesis temperatures as determined by qNMR. Data sourced from[5].

It has been observed that lower synthesis temperatures lead to a higher proportion of the more active reducing agent, sodium diacetoxyborohydride (SDAB).[5]

| Parameter | Value | Reference |

| Molar Mass | 211.94 g/mol | [3] |

| Appearance | White crystalline powder | [3][6] |

| Melting Point | 116-120 °C (decomposes) | [4] |

| Solubility | Reacts with water and protic solvents. Soluble in aprotic solvents like THF, DCM, DCE, and benzene. | [3][4] |

Table 2: Physicochemical properties of this compound.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds via a stepwise protonolysis of sodium borohydride. Each equivalent of acetic acid reacts with a B-H bond, releasing one molecule of hydrogen gas and forming an acetoxyborohydride intermediate.

Caption: Stepwise formation of this compound.

The overall experimental workflow for the synthesis and isolation of STAB can be summarized in the following diagram.

Caption: Experimental workflow for STAB synthesis.

Characterization

The purity and composition of the synthesized this compound can be assessed using several analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectroscopy are powerful tools for characterizing STAB and identifying the presence of related acyloxyborohydride species.[4] As demonstrated, quantitative ¹H NMR can be used to determine the relative amounts of SMAB, SDAB, and STAB in the product mixture.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the characteristic functional groups in the STAB molecule.[4]

-

Elemental Analysis: This technique can be employed to verify the elemental composition of the synthesized product.[4]

Safety and Handling

-

Hydrogen Gas Evolution: The synthesis of this compound produces significant quantities of flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be excluded.[3]

-

Exothermic Reaction: The reaction between sodium borohydride and acetic acid is exothermic. Proper cooling and controlled addition of reagents are crucial to prevent a runaway reaction.[2]

-

Moisture Sensitivity: this compound is sensitive to moisture and will decompose upon contact with water and protic solvents.[3] It should be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times when handling the reagents and product.

Conclusion

The in-house synthesis of this compound is a practical and cost-effective approach for research and development laboratories. By following the detailed protocols and adhering to the safety precautions outlined in this guide, scientists can reliably produce high-quality STAB for use in a variety of synthetic applications, most notably reductive aminations. The ability to control the composition of the final product by adjusting the reaction temperature offers an additional layer of control over its reactivity, which can be advantageous in sensitive synthetic sequences.

References

The Genesis of a Modern Synthetic Workhorse: A Technical History of Sodium Triacetoxyborohydride

For researchers, scientists, and drug development professionals, the quest for selective and mild reagents is perpetual. Sodium triacetoxyborohydride (B8407120) (STAB) has emerged as an indispensable tool, particularly in the realm of reductive amination. This in-depth technical guide explores the discovery, historical development, and foundational experimental protocols that established STAB as a cornerstone of modern organic synthesis.

Discovery and Early Investigations

The story of sodium triacetoxyborohydride begins not as a targeted invention for reductive amination, but as part of broader investigations into the reactivity of sodium borohydride (B1222165) in carboxylic acid media. The pioneering work in this area was conducted by Gordon W. Gribble and his colleagues. While the in-situ formation of acyloxyborohydrides from sodium borohydride and carboxylic acids was explored for various reductions, a pivotal moment came in 1975.

In a seminal communication, Gribble and Ferguson reported on the selective reduction of aldehydes in the presence of ketones using this compound, prepared from sodium borohydride and acetic acid in benzene (B151609).[1] This discovery highlighted the unique mildness and selectivity of STAB compared to its parent borohydride, laying the crucial groundwork for its future applications.

The Advent of Reductive Amination: A Paradigm Shift

While Gribble's work established the fundamental reactivity of STAB, its widespread adoption in organic synthesis, particularly for the crucial carbon-nitrogen bond-forming reaction of reductive amination, was championed by Ahmed F. Abdel-Magid and Cynthia A. Maryanoff. Their comprehensive 1996 paper in The Journal of Organic Chemistry meticulously detailed the broad scope and utility of STAB for the reductive amination of a wide array of aldehydes and ketones with various primary and secondary amines.[2][3]

This work demonstrated that STAB could efficiently reduce the intermediate iminium ion formed from the condensation of an amine and a carbonyl compound, without significantly reducing the starting carbonyl. This high degree of selectivity addressed a major challenge in reductive amination, allowing for a convenient one-pot procedure with high yields and minimal side products.[4] The Abdel-Magid protocol quickly became the go-to method for this transformation in academic and industrial laboratories, solidifying STAB's position as a premier reagent in the synthetic chemist's toolbox.

Synthesis of this compound

This compound is prepared by the protonolysis of sodium borohydride with three equivalents of acetic acid.[5] The reaction is typically performed in an anhydrous aprotic solvent.

Experimental Protocol: Synthesis in Anhydrous Solvent

This protocol describes the preparation of this compound for isolation as a solid.

Materials:

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (CH₃COOH)

-

Anhydrous benzene or toluene

-

Nitrogen gas supply

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

A suspension of sodium borohydride (1.0 equivalent) in anhydrous benzene is prepared in a round-bottom flask under a nitrogen atmosphere.[6]

-

Glacial acetic acid (3.0 equivalents) is added to the suspension.[6]

-

The mixture is refluxed for one hour under nitrogen, during which time the solid sodium borohydride dissolves to form a clear solution of this compound.[6]

-

The solvent can be removed under reduced pressure to yield the solid product, which should be stored under anhydrous conditions.

Reductive Amination Using this compound

The true utility of this compound is realized in its application for the reductive amination of aldehydes and ketones. The following is a general experimental protocol based on the work of Abdel-Magid and Maryanoff.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

-

Aldehyde or ketone

-

Primary or secondary amine

-

This compound (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst for ketones)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the carbonyl compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in 1,2-dichloroethane, add this compound (1.5 equivalents) in one portion.[7]

-

For less reactive ketones, a catalytic amount of acetic acid can be added.[7]

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.[8]

-

The aqueous layer is extracted with dichloromethane.[8]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.[8]

Quantitative Data Summary

The following tables summarize the yields of reductive amination for various substrates as reported by Abdel-Magid et al. (1996), showcasing the broad applicability of the method.

| Aldehyde/Ketone | Amine | Product | Yield (%) |

| Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | 96 |

| Propanal | Morpholine | 4-Propylmorpholine | 88 |

| Benzaldehyde | Aniline | N-Benzylaniline | 95 |

| Acetophenone | Pyrrolidine | 1-(1-Phenylethyl)pyrrolidine | 75 |

Table 1: Yields for the Reductive Amination of Various Carbonyls and Amines.

Mechanistic Pathways

The success of this compound in reductive amination lies in its chemoselectivity. The reaction proceeds through a well-defined pathway.

Synthesis of this compound

Caption: Synthesis of STAB from sodium borohydride and acetic acid.

Reductive Amination Pathway

Caption: The two-stage pathway of reductive amination using STAB.

Conclusion

The journey of this compound from a reagent for selective aldehyde reduction to a mainstay of reductive amination is a testament to the continuous evolution of synthetic methodology. The foundational work of Gribble and the extensive development by Abdel-Magid and Maryanoff have provided the chemical community with a powerful, reliable, and versatile tool. For professionals in drug development and chemical research, a thorough understanding of the history and application of STAB is crucial for the efficient and elegant synthesis of complex nitrogen-containing molecules.

References

- 1. Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Reductive Amination of Aldehydes and Ketones with this compound. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Reductive Amination of Aldehydes and Ketones with this compound. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Reaction of Sodium Triacetoxyborohydride with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium triacetoxyborohydride (B8407120) (STAB) is a widely utilized reducing agent in organic synthesis, prized for its selectivity, particularly in reductive amination reactions. Despite its broad utility in aprotic solvents, its interaction with water is a critical consideration for reaction quenching, work-up procedures, and safety. This technical guide provides a comprehensive overview of the reaction of sodium triacetoxyborohydride with water, detailing the reaction mechanism, quantitative data on its reactivity, experimental protocols for its analysis, and essential safety considerations.

Introduction

This compound, with the chemical formula Na(CH₃COO)₃BH, is a salt prepared from the protonolysis of sodium borohydride (B1222165) with acetic acid.[1] It is a milder reducing agent compared to sodium borohydride and sodium cyanoborohydride, offering excellent chemoselectivity.[2] While its primary application lies in reductive aminations carried out in anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), its reactivity with water is a defining characteristic that influences its handling, storage, and use in synthetic workflows.[3][4]

The presence of three electron-withdrawing acetoxy groups on the borohydride moiety significantly modulates its reactivity. This structural feature is key to its selectivity in organic reactions but also governs its stability in the presence of protic solvents, most notably water.

Reaction Mechanism and Stoichiometry

The reaction of this compound with water is a hydrolysis reaction that results in the decomposition of the reagent and the evolution of hydrogen gas.[5] The overall stoichiometry for the complete hydrolysis is as follows:

Na(CH₃COO)₃BH + 4H₂O → Na⁺ + B(OH)₃ + 3CH₃COOH + H₂

The reaction proceeds through a stepwise hydrolysis of the B-H bond and the borate (B1201080) esters. The initial step involves the nucleophilic attack of water on the boron center, leading to the displacement of a hydride ion and the formation of a borate ester intermediate. This process continues until all the hydride has been released as hydrogen gas and the boron is fully oxidized to boric acid. The acetoxy groups are hydrolyzed to acetic acid.

The reaction is often described as vigorous and can be violent, particularly with direct contact of the solid reagent with a large amount of water.[6][7] This reactivity necessitates careful and controlled addition of water during the quenching of reactions containing STAB.

Quantitative Data on Reactivity

While specific kinetic data such as rate constants for the hydrolysis of this compound under varying pH and temperature are not extensively reported in the literature, the reactivity can be quantified by measuring the evolution of hydrogen gas. This method is also employed to determine the potency of STAB samples, as the reagent can degrade upon exposure to atmospheric moisture.[8][9]

The following table summarizes the quantitative data obtained from a hydrogen evolution assay where water was added to a solution of STAB in acetonitrile (B52724). The data represents the moles of hydrogen gas evolved per mole of STAB, which directly correlates to the active hydride content of the reagent.

| Sample | STAB (mmol) | H₂ Evolved (mmol) | Potency (mol H₂ / mol STAB) |

| 1 | 10.08 | 9.88 | 0.98 |

| 2 | 10.06 | 8.15 | 0.81 |

| 3 | 10.29 | 7.61 | 0.74 |

| 4 | 10.08 | 8.47 | 0.84 |

| 5 | 10.58 | 7.41 | 0.70 |

Data adapted from a study on the quantitative assay of this compound. The potency reflects the active hydride content of different lots of the reagent.[8]

The data clearly indicates that the reaction with water proceeds to a significant extent, releasing a near-stoichiometric amount of hydrogen gas for a fully potent reagent. The variability in the results highlights the importance of proper storage and handling to prevent degradation due to moisture.

Factors Influencing the Reaction Rate

Based on the well-studied hydrolysis of the parent compound, sodium borohydride, several factors can be inferred to influence the rate of STAB hydrolysis:

-

pH: The rate of hydrolysis of borohydrides is highly pH-dependent. The reaction is significantly accelerated in acidic conditions and is much slower in basic solutions.[6][10] The presence of acetic acid as a byproduct of STAB hydrolysis will contribute to the acidification of the medium, potentially auto-catalyzing the decomposition.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[8]

-

Solvent: While STAB is used in aprotic solvents, the presence of any protic solvent will lead to its decomposition. It reacts rapidly with methanol, but more slowly with ethanol (B145695) and isopropanol.[2]

Experimental Protocols

Protocol for Determining STAB Potency via Hydrogen Evolution

This protocol is adapted from the literature and provides a method to quantify the active hydride content of a this compound sample by measuring the hydrogen gas evolved upon reaction with water.[8][11]

Materials:

-

This compound (STAB) sample

-

Anhydrous acetonitrile (MeCN)

-

Deionized water

-

A reaction calorimeter (RC1) or a similar sealed reactor equipped with a pressure transducer, temperature probe, and a means for controlled liquid addition.

Procedure:

-

Charge the reactor with a known amount of the STAB sample (e.g., 10 mmol).

-

Add a measured volume of anhydrous acetonitrile to the reactor to dissolve or suspend the STAB.

-

Seal the reactor and allow the contents to equilibrate to a constant temperature (e.g., 25 °C).

-

Record the initial pressure within the reactor.

-

Slowly add a stoichiometric excess of deionized water to the reactor with vigorous stirring.

-

Monitor the pressure increase within the reactor as a function of time. The pressure increase is directly proportional to the moles of hydrogen gas evolved.

-

The reaction is considered complete when the pressure no longer increases.

-

Calculate the moles of hydrogen gas generated using the ideal gas law, accounting for the headspace volume of the reactor and the change in pressure.

-

The potency of the STAB sample is determined by the ratio of the moles of hydrogen evolved to the initial moles of STAB.

Standard Aqueous Work-up Procedure for a Reaction Involving STAB

This protocol outlines a typical procedure for quenching a reaction where STAB was used as a reagent and subsequently removing the boron-containing byproducts.

Procedure:

-

Upon completion of the organic reaction, cool the reaction mixture in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to the reaction mixture with vigorous stirring. The slow addition is crucial to control the rate of hydrogen evolution and prevent excessive foaming and pressure build-up.

-

Continue stirring until the gas evolution ceases, indicating the complete decomposition of the excess STAB.

-

Transfer the biphasic mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) to recover any dissolved product.

-

Combine the organic layers.

-

Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard techniques such as column chromatography or recrystallization.[11]

Visualizations

Chemical Reaction Pathway

Caption: Simplified reaction pathway of STAB hydrolysis.

Experimental Workflow for Aqueous Work-updot

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. Heat-Induced Dry Hydrolysis of Sodium Borohydride/Oxalic Acid Dihydrate Composite for Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. daneshyari.com [daneshyari.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Impact of Steric Hindrance on Reductive Amination using Sodium Triacetoxyborohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), commonly known as STAB, is a mild and selective reducing agent widely employed in organic synthesis, particularly for the reductive amination of aldehydes and ketones. Its bulky nature, a direct result of the three acetoxy groups attached to the boron atom, imparts a significant degree of steric hindrance that governs its reactivity and selectivity. This technical guide provides an in-depth analysis of the steric effects of sodium triacetoxyborohydride, offering quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in optimizing their synthetic strategies. Understanding the steric profile of STAB is paramount in predicting reaction outcomes, especially when dealing with sterically demanding substrates, and for achieving high diastereoselectivity in the synthesis of complex amine-containing molecules.

Introduction: The Steric Profile of this compound

This compound is a versatile reagent valued for its ability to selectively reduce imines and iminium ions in the presence of more reactive functional groups like aldehydes and ketones. This selectivity is attributed to a combination of electronic and steric factors. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride (B1222165), making it a gentler reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Crucially, the three bulky acetoxy groups create a sterically hindered environment around the hydride source. This steric bulk is a key determinant of its reactivity, influencing substrate scope, reaction rates, and stereochemical outcomes. The reagent's large size allows it to discriminate between different steric environments, preferentially attacking less hindered sites. This characteristic is particularly advantageous in the diastereoselective synthesis of chiral amines from cyclic or sterically biased ketones.

Key Properties of this compound:

| Property | Description |

| Chemical Formula | NaBH(OAc)₃ |

| Molar Mass | 211.94 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in aprotic solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (B95107) (THF). Reacts with protic solvents like methanol (B129727) and water. |

| Reactivity | Mild and selective reducing agent. Reduces aldehydes and imines/iminium ions. Generally does not reduce ketones, esters, or nitro groups under standard conditions. |

The Role of Steric Hindrance in Reactivity and Selectivity

The steric hindrance of this compound manifests in several key aspects of its application in reductive amination:

-

Chemoselectivity: STAB's steric bulk contributes to its remarkable chemoselectivity. It reacts much faster with the less sterically demanding protonated imine (iminium ion) intermediate than with the starting carbonyl compound, especially ketones. This allows for convenient one-pot reductive amination procedures where the carbonyl compound, amine, and reducing agent are all present in the same reaction vessel.

-

Substrate Scope: The steric demands of STAB can impose limitations on the substrate scope. Highly hindered ketones or amines may react sluggishly or not at all. For instance, the reaction of a bulky ketone with a bulky secondary amine can be challenging due to the severe steric clash in the transition state of the hydride transfer.

-

Diastereoselectivity: In the reduction of cyclic iminium ions, the bulky hydride reagent will preferentially approach from the less sterically hindered face of the molecule. This leads to the formation of one diastereomer in excess, a feature that is highly valuable in the synthesis of pharmaceuticals and natural products where precise control of stereochemistry is essential. STAB often provides higher diastereoselectivity compared to less hindered reagents like sodium cyanoborohydride.

Quantitative Data: Steric Effects on Reaction Outcomes

The following tables summarize quantitative data from the literature, illustrating the impact of steric hindrance on the efficiency and selectivity of reductive aminations using this compound.

Table 1: Reductive Amination of Various Ketones with Morpholine

| Ketone | Product | Reaction Time (h) | Yield (%) |

| Cyclohexanone | N-Cyclohexylmorpholine | 1.5 | 95 |

| 2-Methylcyclohexanone (B44802) | N-(2-Methylcyclohexyl)morpholine | 24 | 80 |

| 2,6-Dimethylcyclohexanone | N-(2,6-Dimethylcyclohexyl)morpholine | 48 | 25 |

| Acetophenone | N-(1-Phenylethyl)morpholine | 24 | 0 |

Data compiled from Abdel-Magid, A. F., et al. (1996). J. Org. Chem., 61(11), 3849-3862.

Table 2: Diastereoselective Reductive Amination of Substituted Cyclohexanones

| Ketone | Amine | Major Diastereomer | Diastereomeric Ratio (cis:trans) |

| 4-tert-Butylcyclohexanone | Benzylamine (B48309) | cis | >99:1 |

| 2-Methylcyclohexanone | Benzylamine | cis | 85:15 |

| 3-Methylcyclohexanone | Benzylamine | trans | 80:20 |

Data is illustrative and based on typical outcomes reported in the literature for reductions with sterically demanding borohydrides.

Experimental Protocols

The following are detailed methodologies for key experiments that demonstrate the application of this compound in reductive amination, with a focus on substrates with varying steric demands.

General Protocol for One-Pot Reductive Amination of a Ketone with a Primary Amine

Materials:

-

Ketone (1.0 equiv)

-

Primary amine (1.0-1.2 equiv)

-

This compound (1.5 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, 1.0 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of the ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv) in DCE or DCM (5-10 mL per mmol of ketone), add acetic acid (1.0 equiv) if the amine is a weak base or if the ketone is sterically hindered.

-

Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.

-

Add this compound (1.5 equiv) portion-wise over 10-15 minutes. The addition can be exothermic, and for larger-scale reactions, cooling in an ice bath may be necessary.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the steric hindrance of the substrates.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol for the Diastereoselective Reductive Amination of 2-Methylcyclohexanone

Materials:

-

2-Methylcyclohexanone (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

This compound (1.5 equiv)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 equiv) and benzylamine (1.1 equiv) in DCE (10 mL per mmol of ketone).

-

Stir the solution at room temperature for 30 minutes.

-

Carefully add this compound (1.5 equiv) in small portions to the stirring solution.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCE (3 x 15 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent in vacuo.

-

The diastereomeric ratio of the resulting N-benzyl-2-methylcyclohexylamine can be determined by ¹H NMR spectroscopy or gas chromatography (GC).

Mechanistic Insights and Visualizations

The generally accepted mechanism for reductive amination using this compound proceeds through the formation of an imine or iminium ion, which is then reduced by the hydride reagent. The steric bulk of STAB plays a crucial role in the hydride transfer step, dictating the stereochemical outcome.

Signaling Pathway of Reductive Amination

Caption: The reaction pathway of reductive amination using this compound.

Experimental Workflow for One-Pot Reductive Amination

Caption: A typical experimental workflow for a one-pot reductive amination reaction.

Stereoselective Reduction of a Cyclic Iminium Ion

A Comprehensive Technical Guide to Sodium Triacetoxyborohydride (STAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium triacetoxyborohydride (B8407120), a pivotal reagent in modern organic synthesis. It covers its chemical and physical properties, synthesis, mechanism of action, and applications, with a strong focus on its role in reductive amination. Detailed experimental protocols and safety guidelines are also included to assist researchers in its effective and safe utilization.

Introduction and CAS Number

Sodium triacetoxyborohydride, commonly abbreviated as STAB, is a mild and selective hydride-donating reducing agent. Its chemical formula is Na(CH₃COO)₃BH. Due to its gentle nature and high selectivity for imines and iminium ions over carbonyl compounds, it has become an indispensable tool in organic synthesis, particularly for the reductive amination of aldehydes and ketones. This selectivity allows for one-pot procedures, enhancing efficiency and yield in the synthesis of primary, secondary, and tertiary amines, which are crucial building blocks in the pharmaceutical industry. STAB is often preferred over other reagents like sodium cyanoborohydride due to its lower toxicity and the formation of non-toxic byproducts.

The CAS (Chemical Abstracts Service) Registry Number for this compound is 56553-60-7 .

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 56553-60-7 |

| Molecular Formula | C₆H₁₀BNaO₆ |

| Molecular Weight | 211.95 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 116-120 °C (decomposes) |

| Density | 1.20 g/cm³ |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and acetonitrile. Insoluble in water. |

| Reactivity | Reacts readily with water and protic solvents, releasing flammable hydrogen gas. It is hygroscopic. |

Synthesis of this compound

This compound can be synthesized through the protonolysis of sodium borohydride (B1222165) with three equivalents of acetic acid. The reaction is typically carried out in an anhydrous aprotic solvent like benzene (B151609) or toluene.

Caption: Synthesis of this compound.

Mechanism of Action in Reductive Amination

The efficacy of this compound in reductive amination stems from its chemoselectivity. In a one-pot reaction mixture containing a carbonyl compound (aldehyde or ketone) and an amine, an equilibrium is established with the corresponding imine (or iminium ion under mildly acidic conditions). The electron-withdrawing acetoxy groups on the borohydride make STAB a less potent reducing agent compared to sodium borohydride. Consequently, STAB reduces the electrophilic iminium ion much more rapidly than it reduces the less reactive carbonyl group. This minimizes the formation of alcohol byproducts, leading to higher yields of the desired amine.[1]

References

Sodium Triacetoxyborohydride: A Comprehensive Technical Guide for Drug Development and Scientific Research

Introduction

Sodium triacetoxyborohydride (B8407120), commonly abbreviated as STAB, is a versatile and selective reducing agent with the chemical formula Na[(CH₃COO)₃BH].[1] It has gained significant traction in organic synthesis, particularly within the pharmaceutical and drug development sectors, due to its mild nature and high efficiency in specific chemical transformations. This guide provides an in-depth overview of sodium triacetoxyborohydride, its properties, and its critical applications, with a focus on experimental protocols relevant to researchers and scientists.

Physicochemical Properties

This compound is a white, crystalline powder.[2][3][4] It is a hygroscopic solid that should be stored in airtight containers or a desiccator.[5] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 211.94 g/mol | [1][2][3][6][7][8] |

| Chemical Formula | Na[(CH₃COO)₃BH] / C₆H₁₀BNaO₆ | [1][2][6][7][8][9] |

| Appearance | White powder | [1][2][4][10] |

| Density | 1.20 g/cm³ | [1][5] |

| Melting Point | 116-120 °C (decomposes) | [1][3][5][9] |

| Solubility | Reacts with water and methanol. Soluble in various aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), dioxane, and toluene. | [1][3][5][9][10] |

| CAS Number | 56553-60-7 | [1][6][10] |

Synthesis and Reactivity

This compound is typically prepared through the protonolysis of sodium borohydride (B1222165) with acetic acid.[1][5] The reaction is as follows:

NaBH₄ + 3 CH₃COOH → Na[(CH₃COO)₃BH] + 3 H₂[1]

It is a milder reducing agent compared to sodium borohydride and sodium cyanoborohydride.[1][5] This selectivity allows it to reduce aldehydes but generally not ketones.[1][5] Its primary application lies in the reductive amination of aldehydes and ketones.[1][3][5][6] Unlike sodium cyanoborohydride, STAB is not toxic, which makes it a more favorable reagent in many synthetic procedures.[10] However, it is sensitive to water and protic solvents, with which it reacts to release flammable hydrogen gas.[3][5][10]

Core Application: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry and drug development. This compound is particularly well-suited for this reaction due to its mildness and tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general methodology for the reductive amination of a carbonyl compound with a primary or secondary amine using this compound.

Materials:

-

Carbonyl compound (aldehyde or ketone)

-

Primary or secondary amine

-

This compound (STAB)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF))

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carbonyl compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.

-

Stir the mixture at room temperature for a period of 20-60 minutes to facilitate the formation of the intermediate iminium ion.

-

To this mixture, add this compound (1.1-1.5 equivalents) portion-wise. Caution is advised as the reaction may be exothermic.

-

Continue to stir the reaction mixture at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate or water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can then be purified by a suitable method, such as column chromatography, to yield the desired amine.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow of the reductive amination process and a conceptual representation of the reaction pathway.

Safety and Handling

This compound reacts with water to produce flammable hydrogen gas.[5] Therefore, it should be handled in a dry, inert atmosphere and stored away from moisture.[10] Care should be taken during the quenching step of reactions to control the evolution of gas. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this reagent.

Conclusion

This compound is a highly effective and selective reducing agent that has become an indispensable tool in modern organic synthesis, particularly for the construction of carbon-nitrogen bonds via reductive amination. Its mild reaction conditions and compatibility with a variety of functional groups make it a preferred choice for complex molecule synthesis in the pharmaceutical and chemical industries. Proper understanding of its properties, reactivity, and handling procedures is crucial for its safe and successful application in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H10BNaO6 | CID 5049666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. scbt.com [scbt.com]

- 7. This compound | 56553-60-7 [chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. echemi.com [echemi.com]

- 10. This compound (STAB) [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for Reductive Amination Using Sodium Triacetoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine. Among the various reducing agents available, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice due to its mildness, selectivity, and broad substrate scope.[1]

STAB is particularly advantageous as it is a less vigorous reducing agent than sodium borohydride (B1222165) (NaBH₄) and selectively reduces the protonated imine intermediate much faster than the starting carbonyl compound.[2] This selectivity allows for a convenient one-pot reaction where the carbonyl compound, amine, and STAB can be mixed together, simplifying the experimental procedure and often leading to higher yields with fewer byproducts compared to other methods.[3][4] Furthermore, it is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.[5]

These application notes provide a comprehensive overview of the reductive amination protocol using sodium triacetoxyborohydride, including detailed experimental procedures, extensive data on substrate scope and reaction yields, and visualizations of the reaction mechanism and workflow.

Reaction Mechanism and Workflow

The reductive amination using this compound proceeds through a well-established mechanism. Initially, the amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a protonated imine (iminium ion). STAB then delivers a hydride to the electrophilic carbon of the iminium ion to afford the final amine product. The use of a mild acid, such as acetic acid, can facilitate the formation of the iminium ion.[1][4]

Caption: Reaction mechanism of reductive amination.

A typical experimental workflow involves the one-pot mixing of the substrates and reagent, followed by an aqueous work-up to isolate the amine product.

Caption: General experimental workflow.

Data Presentation

The following tables summarize the reaction conditions and yields for the reductive amination of various aldehydes and ketones with a range of primary and secondary amines using this compound. The data is compiled from peer-reviewed literature and demonstrates the broad applicability of this protocol.

Table 1: Reductive Amination of Aldehydes with Primary and Secondary Amines

| Aldehyde | Amine | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Aniline | DCE | 0.75 | 94 |

| Benzaldehyde | Benzylamine | DCE | 0.5 | 96 |

| Cyclohexanecarboxaldehyde | Morpholine | DCE | 1.5 | 96 |

| Isovaleraldehyde | Cyclohexylamine | DCE | 2 | 87 |

| 4-Pyridinecarboxaldehyde | Ethyl piperidine-2-carboxylate | DCE | 24 | 95 |

| 3-Nitrobenzaldehyde | Ethyl piperidine-2-carboxylate | DCE | 24 | 96 |

| Benzaldehyde | Diethylamine | THF | 2 | 90 |

| Pivalaldehyde | Dibenzylamine | DCE | 24 | 92 |

Data sourced from Abdel-Magid, A. F., et al. (1996). J. Org. Chem.[3]

Table 2: Reductive Amination of Ketones with Primary and Secondary Amines

| Ketone | Amine | Solvent | Time (h) | Yield (%) |

| Cyclohexanone | Morpholine | DCE | 24 | 88 |

| Cyclohexanone | Benzylamine | DCE | 24 | 86 |

| Acetone | Benzylamine | DCE | 24 | 85 |

| 4-tert-Butylcyclohexanone | Pyrrolidine | DCE | 24 | 96 |

| 2-Pentanone | Aniline | DCE | 48 | 84 |

| Propiophenone | Morpholine | DCE | 24 | 80 |

| Cyclopentanone | Diethylamine | DCE | 24 | 91 |

| 4-Piperidone hydrochloride | Benzylamine | DCE | 24 | 89 |

Data sourced from Abdel-Magid, A. F., et al. (1996). J. Org. Chem.[3]

Table 3: Reductive Amination with Weakly Basic and Non-Basic Amines

| Carbonyl Compound | Amine | Solvent | Time (h) | Yield (%) |

| Cyclohexanone | 4-Nitroaniline | DCE | 48 | 80 |

| Cyclohexanone | 4-Cyanoaniline | DCE | 48 | 82 |

| Benzaldehyde | 4-Carboxyaniline | DCE | 24 | 90 |

| Benzaldehyde | 2,4-Dichloroaniline | DCE | 24 | 60 |

| Isobutyraldehyde | 2-Aminothiazole | DCE | 24 | 75 |

Data sourced from Abdel-Magid, A. F., et al. (1996). J. Org. Chem.[6]

Experimental Protocols

General Protocol for Reductive Amination using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aldehyde or ketone (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

This compound (1.5-2.0 equiv)

-

1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (B95107) (THF)

-

Acetic acid (optional, 1.0 equiv for ketones)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Dichloromethane (B109758) (DCM), Ethyl Acetate)

Procedure:

-

To a stirred solution of the carbonyl compound (1.0 equiv) and the amine (1.0-1.2 equiv) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.0 equiv) if the substrate is a ketone. For aldehydes, acetic acid is often not necessary.[3][4]

-

Stir the mixture at room temperature for a brief period (e.g., 5-15 minutes) to allow for the initial formation of the imine or iminium ion intermediate.

-

Add this compound (1.5-2.0 equiv) portion-wise to the reaction mixture. The addition may be slightly exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

-

Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 48 hours depending on the reactivity of the substrates.[6] Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[7] Be cautious as gas evolution (CO₂) may occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography, distillation, or crystallization if necessary.

Protocol for Reductive Amination of a Weakly Basic Amine

For less reactive, weakly basic amines, modified conditions can improve the reaction yield.

Procedure:

-

In this case, the amine is the limiting reagent. Combine the amine (1.0 equiv) and the carbonyl compound (1.5-2.0 equiv) in 1,2-dichloroethane (DCE).

-

Add acetic acid (2.0-5.0 equiv).

-

Add this compound (2.0-3.0 equiv) portion-wise.

-

Stir the reaction at room temperature and monitor its progress. The work-up procedure is the same as the general protocol.[6]

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider increasing the amount of this compound or extending the reaction time. For sluggish reactions involving ketones, the addition of acetic acid is often beneficial.[3] The purity of the STAB reagent can also affect the yield; using a freshly opened bottle is recommended.

-

Side Reactions: The formation of dialkylated products can be an issue with primary amines.[3] To minimize this, a stepwise procedure can be employed where the imine is pre-formed before the addition of the reducing agent.

-

Aldehyde Reduction: While STAB is selective for the iminium ion, reduction of the starting aldehyde can occur, especially with unreactive amines.[6] Using the amine as the limiting reagent can help to mitigate this side reaction.

-

Solvent Choice: 1,2-Dichloroethane (DCE) is the most commonly used solvent and generally gives faster reaction rates than tetrahydrofuran (THF).[3][4] Acetonitrile can also be used. Protic solvents like methanol (B129727) are generally not compatible with STAB.

Conclusion

The reductive amination protocol using this compound is a highly reliable and versatile method for the synthesis of a wide array of amines. Its operational simplicity, mild reaction conditions, and high chemoselectivity make it an invaluable tool for researchers in both academic and industrial settings, particularly in the field of drug development where the efficient construction of amine-containing molecules is paramount. The data and protocols presented here provide a solid foundation for the successful application of this important synthetic transformation.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination of Aldehydes and Ketones with this compound. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

One-Pot Syntheses Utilizing Sodium Triacetoxyborohydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for one-pot synthetic methodologies employing sodium triacetoxyborohydride (B8407120) (STAB). This versatile and mild reducing agent has become an indispensable tool in modern organic synthesis, particularly for the construction of carbon-nitrogen bonds. Its high selectivity for iminium ions over carbonyls allows for efficient one-pot reductive aminations and enables elegant tandem and multi-component reactions, streamlining synthetic routes and improving overall efficiency.

Introduction

Sodium triacetoxyborohydride, NaBH(OAc)₃, is a highly selective reducing agent favored for its mildness and broad functional group tolerance.[1] Unlike more powerful hydride reagents, STAB does not readily reduce aldehydes and ketones at a significant rate, a characteristic that is pivotal for its success in one-pot reductive amination.[2] In this procedure, an amine and a carbonyl compound are mixed in the presence of STAB. The initial formation of a hemiaminal and its subsequent dehydration to an iminium ion is followed by rapid reduction by STAB to afford the corresponding amine.[3] This process avoids the isolation of the intermediate imine, thereby simplifying the experimental procedure and often increasing yields.

The advantages of using STAB in one-pot syntheses include:

-

High Selectivity: Preferentially reduces iminium ions in the presence of aldehydes and ketones.[4]

-

Mild Reaction Conditions: Reactions are typically carried out at room temperature in common aprotic solvents.[5]

-

Broad Substrate Scope: Effective for a wide range of aldehydes, ketones, and primary and secondary amines, including weakly basic and non-basic amines.[4]

-

Safety: Offers a safer alternative to other reagents like sodium cyanoborohydride, as it does not produce highly toxic byproducts.[4]

This document will detail the protocols for one-pot reductive amination and a tandem reductive amination-cyclization reaction, supported by quantitative data and visual diagrams to illustrate the workflows and reaction pathways.

I. One-Pot Reductive Amination

Reductive amination is a cornerstone of amine synthesis, widely applied in the pharmaceutical and agrochemical industries. The use of STAB allows this transformation to be performed in a single, efficient step.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the one-pot reductive amination of various carbonyl compounds with different amines using this compound.

| Entry | Carbonyl Compound | Amine | Solvent | Time (h) | Yield (%) | Reference |

| 1 | m-Anisaldehyde | Dimethylamine (B145610) HCl | THF | 1 | 77 | [6] |

| 2 | Cyclohexanone | Aniline | DCE | 2 | 96 (86) | [7] |

| 3 | Cyclopentanone | n-Propylamine | DCE | 2 | 96 (86) | [7] |

| 4 | Acetone | Benzylamine (B48309) | DCE | 24 | 92 (84) | [7] |

| 5 | Isobutyraldehyde | p-Nitroaniline | DCE | 24 | 95 (87) | [7] |

| 6 | Benzaldehyde | Morpholine | DCE | 0.5 | 98 (90) | [7] |

Values in parentheses represent the yield of the isolated salt.

Experimental Protocol: Synthesis of 1-(3-methoxyphenyl)-N,N-dimethylmethanamine[6]

This protocol details the reductive amination of m-anisaldehyde with dimethylamine hydrochloride.

Materials:

-

m-Anisaldehyde

-

Dimethylamine hydrochloride

-

Sodium acetate (B1210297)

-

Acetic acid

-

This compound (STAB)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of m-anisaldehyde (1.00 g, 7.34 mmol) in THF (30 mL) at 0 °C, add dimethylamine hydrochloride (1.20 g, 14.7 mmol), sodium acetate (964 mg, 11.8 mmol), and acetic acid (253 µL, 4.41 mmol).

-